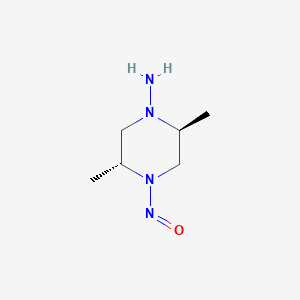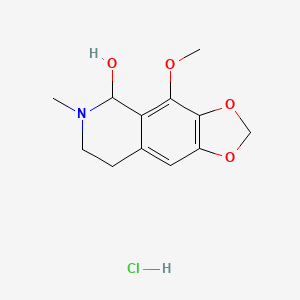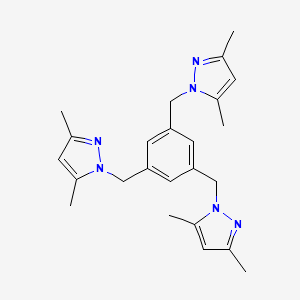
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a multifaceted organic compound characterized by its unique structure, which includes three (3,5-dimethyl-1H-pyrazol-1-yl)methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using strong bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene has found applications in various scientific research areas:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is often compared to other similar compounds, such as:
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound shares structural similarities but has different applications, particularly in reduction reactions.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands are used in coordination chemistry and have distinct properties compared to this compound.
The uniqueness of this compound lies in its multifunctional nature and its ability to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C24H30N6 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C24H30N6/c1-16-7-19(4)28(25-16)13-22-10-23(14-29-20(5)8-17(2)26-29)12-24(11-22)15-30-21(6)9-18(3)27-30/h7-12H,13-15H2,1-6H3 |
Clé InChI |
JYUCJXRORBICDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=CC(=CC(=C2)CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Oxa-4,4b,10-triaza-benzo[b]fluoren-5-one](/img/structure/B15343069.png)
![Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide](/img/structure/B15343076.png)
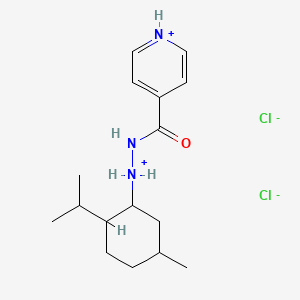
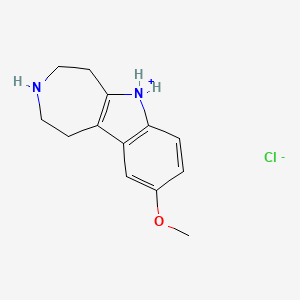
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide](/img/structure/B15343103.png)
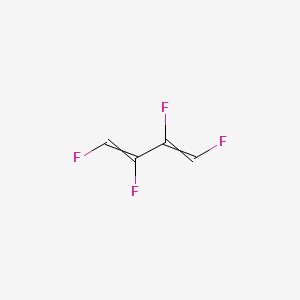

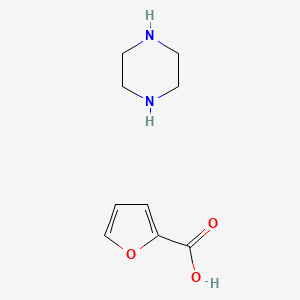
![6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one](/img/structure/B15343127.png)
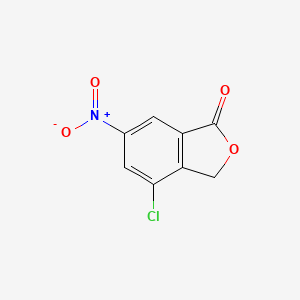
![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
